molecular formula C13H13NO5 B11853652 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid CAS No. 1385694-66-5

1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid

Cat. No.: B11853652
CAS No.: 1385694-66-5
M. Wt: 263.25 g/mol
InChI Key: HHHWBFKHAPRVLK-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclohexane ring, which also contains a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid typically involves multi-step organic reactions. One common method includes the nitration of a phenyl group followed by cyclization and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid and ketone groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid
  • 1-(2-Nitrophenyl)-4-hydroxycyclohexanecarboxylic Acid

Uniqueness: 1-(2-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid is unique due to the specific positioning of the nitrophenyl group and the presence of both a ketone and carboxylic acid functional group

Properties

CAS No.

1385694-66-5

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

1-(2-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H13NO5/c15-9-5-7-13(8-6-9,12(16)17)10-3-1-2-4-11(10)14(18)19/h1-4H,5-8H2,(H,16,17)

InChI Key

HHHWBFKHAPRVLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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